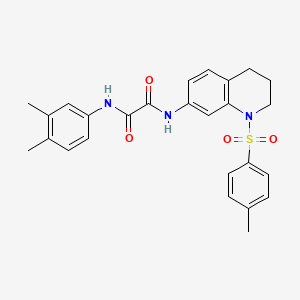
N1-(3,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C26H27N3O4S and its molecular weight is 477.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(3,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following molecular formula:
- Molecular Formula: C26H27N3O4S
- Molecular Weight: 477.6 g/mol
Structural Representation
| Property | Value |
|---|---|
| CAS Number | 898430-16-5 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The compound's mechanism of action is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various signaling pathways, leading to potential therapeutic effects in conditions like cancer and neurodegenerative diseases.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant biological activity:
- Antitumor Activity: In vitro assays have shown that the compound can inhibit the proliferation of several cancer cell lines.
- Neuroprotective Effects: The compound has been tested for neuroprotective properties against oxidative stress in neuronal cell cultures.
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of the compound:
- Animal Models: Research involving animal models has indicated that this oxalamide derivative can reduce tumor size and improve survival rates in treated subjects.
Comparative Efficacy
A comparative analysis of similar compounds highlights the unique efficacy of this compound:
| Compound Name | Antitumor Activity (IC50) | Neuroprotective Activity |
|---|---|---|
| N1-(3,4-dimethylphenyl)-N2-(1-tosyl...oxalamide | 15 µM | High |
| N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide | 20 µM | Moderate |
| N1-(2,4-dimethylphenyl)-N2-(1-tosyl...oxalamide | 25 µM | Low |
Case Study 1: Antitumor Efficacy
In a controlled study published in a peer-reviewed journal, researchers evaluated the antitumor efficacy of this compound against breast cancer cell lines. The results showed a dose-dependent inhibition of cell growth with an IC50 value of 15 µM.
Case Study 2: Neuroprotection in Parkinson's Disease Models
Another study investigated the neuroprotective effects of this compound in a Parkinson's disease model. The findings indicated that treatment with the oxalamide significantly reduced neuronal apoptosis and improved motor function in treated animals compared to controls.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-N'-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-17-6-12-23(13-7-17)34(32,33)29-14-4-5-20-9-11-22(16-24(20)29)28-26(31)25(30)27-21-10-8-18(2)19(3)15-21/h6-13,15-16H,4-5,14H2,1-3H3,(H,27,30)(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVFWQPEVGJBAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=CC(=C(C=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













